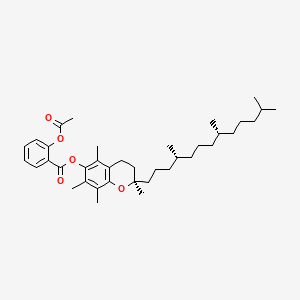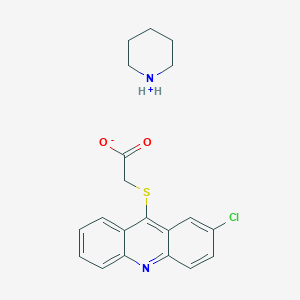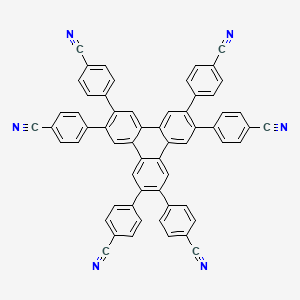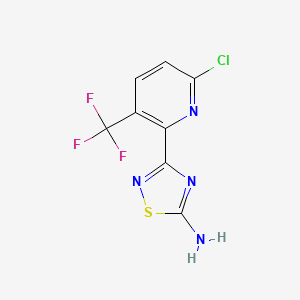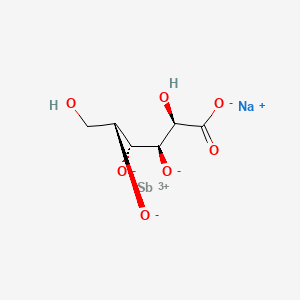
Triostam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triostam is a compound known for its significant applications in the treatment of parasitic infections, particularly schistosomiasis . It has been studied extensively for its efficacy and safety in medical treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Triostam typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product, adhering to stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
Triostam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Triostam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and kinetics.
Biology: this compound is studied for its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Industry: this compound is used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Triostam involves its interaction with specific molecular targets in the parasite. It disrupts the normal functioning of these targets, leading to the death of the parasite. The exact molecular pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Triostam can be compared with other similar compounds used in the treatment of parasitic infections. Some of these compounds include praziquantel and oxamniquine. This compound is unique in its specific mechanism of action and its efficacy against certain strains of parasites .
List of Similar Compounds
- Praziquantel
- Oxamniquine
This compound stands out due to its unique chemical structure and specific mode of action, making it a valuable compound in the field of parasitology.
Eigenschaften
CAS-Nummer |
12550-17-3 |
|---|---|
Molekularformel |
C6H8NaO7Sb |
Molekulargewicht |
336.87 g/mol |
IUPAC-Name |
sodium;antimony(3+);(2R,3S,4R,5R)-2,6-dihydroxy-3,4,5-trioxidohexanoate |
InChI |
InChI=1S/C6H9O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7,11H,1H2,(H,12,13);;/q-3;+1;+3/p-1/t2-,3-,4+,5-;;/m1../s1 |
InChI-Schlüssel |
JEKOQEIHGHQVEI-ZBHRUSISSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


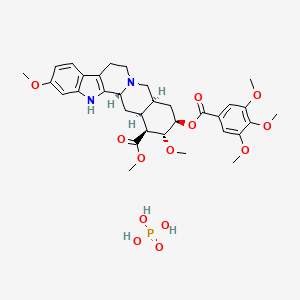
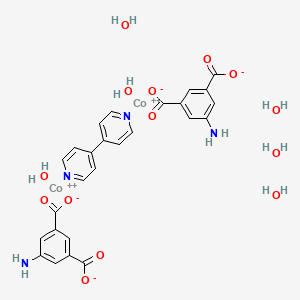
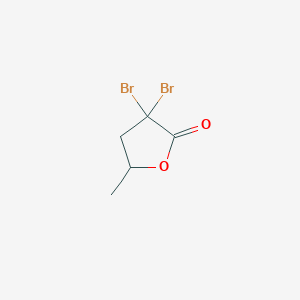
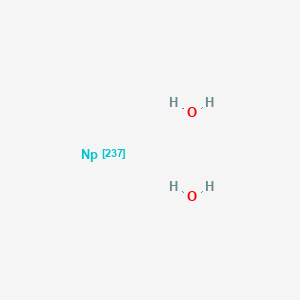
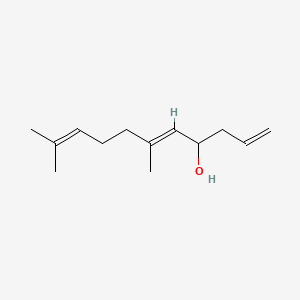

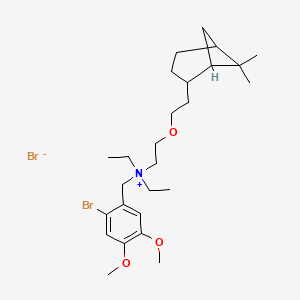
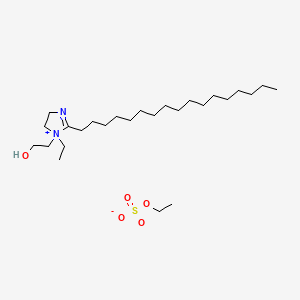

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
